3-(3-Bromophenyl)-1,2-oxazol-5-ol

Catalog No.
S6633792
CAS No.
1188158-52-2
M.F
C9H6BrNO2
M. Wt
240.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromophenyl)-1,2-oxazol-5-ol

CAS Number

1188158-52-2

Product Name

3-(3-Bromophenyl)-1,2-oxazol-5-ol

IUPAC Name

3-(3-bromophenyl)-2H-1,2-oxazol-5-one

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H

InChI Key

HOMHJWVBGICUEB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)ON2

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=O)ON2

3-(3-Bromophenyl)-1,2-oxazol-5-ol is a chemical compound characterized by its oxazole ring, which contains both nitrogen and oxygen atoms. The compound features a bromophenyl group at the 3-position of the oxazole ring and a hydroxyl group at the 5-position. Its molecular formula is C9_9H6_6BrN\O2_2, and it is classified under the category of organooxygen compounds, specifically as a derivative of oxazole. The presence of the bromine atom enhances its electrophilic properties, making it an interesting candidate for various

There is no scientific research available on the mechanism of action of this compound.

  • Skin and eye irritation: Oxazoles may cause irritation upon contact with skin and eyes [].
  • Respiratory tract irritation: Inhalation of oxazole dust or vapors may irritate the respiratory tract [].
  • Acute toxicity: Some oxazoles may exhibit acute toxicity upon ingestion or inhalation [].

  • Nucleophilic Substitution: The bromine atom on the aromatic ring can participate in nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Electrophilic Substitution: The compound can undergo electrophilic substitution at the oxazole ring, particularly at positions that are activated by the hydroxyl group .
  • Acylation: The hydroxyl group can be acylated, leading to the formation of esters or amides depending on the acylating agent used.

These reactions are influenced by the electronic properties of the substituents on the aromatic ring and the oxazole moiety.

The biological activity of 3-(3-Bromophenyl)-1,2-oxazol-5-ol has been explored in various studies. Compounds containing oxazole rings are known for their diverse biological activities, including:

  • Antimicrobial Activity: Oxazole derivatives often exhibit significant antimicrobial properties against both bacterial and fungal strains. This compound may show similar effects due to its structural characteristics .
  • Anticancer Potential: Some studies have indicated that oxazole derivatives can act as anticancer agents by inhibiting specific cellular pathways involved in tumor growth .
  • Enzyme Inhibition: Certain oxazole derivatives have been studied for their ability to inhibit enzymes related to metabolic disorders, such as diacylglycerol acyltransferase, which is involved in triglyceride synthesis .

Several methods have been developed for synthesizing 3-(3-Bromophenyl)-1,2-oxazol-5-ol:

  • Condensation Reactions: This method involves reacting a suitable phenolic compound with a brominated precursor in the presence of an acid catalyst to form the oxazole ring.
  • Cyclization Reactions: The formation of the oxazole ring can also be achieved through cyclization reactions involving appropriate precursors like amino acids or other nitrogen-containing compounds.
  • Suzuki Coupling: A modern approach involves using palladium-catalyzed Suzuki coupling reactions between bromoaromatic compounds and boronic acids to introduce the bromophenyl moiety onto the oxazole framework .

3-(3-Bromophenyl)-1,2-oxazol-5-ol has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, this compound may serve as a lead structure for developing new antimicrobial or anticancer drugs.
  • Chemical Research: It can be used as a reagent in organic synthesis to explore further modifications of oxazole derivatives.
  • Material Science: The unique properties of this compound may allow its use in developing advanced materials with specific electronic or optical characteristics.

Studies on interaction mechanisms involving 3-(3-Bromophenyl)-1,2-oxazol-5-ol are crucial for understanding its biological effects. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well this compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how it exerts its biological effects at a molecular level, including inhibition pathways and cellular responses.

Such studies are essential for optimizing its pharmacological properties and enhancing efficacy while minimizing toxicity.

Several compounds share structural similarities with 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-1,3-Oxazol-5-Yl-(3-Bromophenyl)MethanoneStructureContains an amino group which may enhance biological activity
4-(Bromophenyl)-2,5-dimethyloxazole-Different substitution pattern affecting reactivity
2-Methyl-1,3-Oxazol-5(4H)-one-Lacks bromine; different reactivity profile

The uniqueness of 3-(3-Bromophenyl)-1,2-oxazol-5-ol lies in its specific combination of bromination and hydroxylation on the oxazole ring, which may influence both its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

238.95819 g/mol

Monoisotopic Mass

238.95819 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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